2-Bromo-6-chloro-4-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloro-4-iodophenol is an organic compound with the molecular formula C6H2BrClIO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-iodophenol typically involves multi-step reactions starting from phenol or its derivatives. One common method is the sequential halogenation of phenol. The process involves:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst like iron(III) bromide.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Iodination: Finally, the chlorinated product undergoes iodination using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-chloro-4-iodophenol can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen atoms can be reduced to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Dehalogenated phenols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloro-4-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-chloro-4-iodophenol depends on its interaction with molecular targets. In biological systems, it may:
Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.
Disrupt Cellular Processes: Affect cellular signaling pathways and metabolic processes.
Induce Oxidative Stress: Generate reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-chloro-6-methylphenol
- 2-Bromo-4-chloro-6-iodoaniline
- 2-Bromo-4-chloro-6-iodobenzaldehyde
Comparison: 2-Bromo-6-chloro-4-iodophenol is unique due to the presence of three different halogens, which imparts distinct reactivity and properties compared to other halogenated phenols. Its combination of bromine, chlorine, and iodine allows for versatile chemical modifications and applications.
Eigenschaften
Molekularformel |
C6H3BrClIO |
---|---|
Molekulargewicht |
333.35 g/mol |
IUPAC-Name |
2-bromo-6-chloro-4-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H |
InChI-Schlüssel |
YPFLSUFEUOXPAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)O)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.